molecular formula C17H22N4O5S2 B2429408 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 2034403-28-4

1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2429408
CAS No.: 2034403-28-4
M. Wt: 426.51
InChI Key: VZYCUVOVHSKKLZ-UHFFFAOYSA-N
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Description

1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H22N4O5S2 and its molecular weight is 426.51. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S2/c1-19-13-16(12-18-19)28(24,25)21-7-2-6-20(8-9-21)27(22,23)15-3-4-17-14(11-15)5-10-26-17/h3-4,11-13H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYCUVOVHSKKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological implications.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step organic reactions including sulfonylation and diazepane formation. Initial steps often include the preparation of the 2,3-dihydrobenzofuran moiety followed by the introduction of the pyrazole sulfonamide group. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsConditions
1SulfonylationSulfonyl chlorideRoom temperature
2Diazepane formationDiazepane precursorReflux
3PurificationChromatographyGradient elution

Anticancer Properties

Recent studies have indicated that compounds similar to 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit cancer cell proliferation in vitro. A notable study demonstrated that these compounds could reduce the viability of leukemia cells at concentrations as low as 7×1067\times 10^{-6} M .

Neuroprotective Effects

The neuroprotective potential of related benzofuran derivatives has been explored in models of neuropathic pain. For example, certain compounds have been identified as selective agonists for cannabinoid receptor type 2 (CB2), which play a role in modulating pain responses without affecting motor functions . The compound's structure may allow it to interact favorably with these receptors, suggesting a pathway for pain management.

Case Studies

Case Study 1: Antitumor Activity

In a controlled experiment involving various cancer cell lines, 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane was tested against human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 5×1055\times 10^{-5} M. This activity was attributed to the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Neuropathic Pain Management

In animal models of neuropathic pain induced by paclitaxel, administration of related benzofuran compounds led to significant reductions in pain sensitivity without affecting locomotor activity. This suggests that such compounds may provide effective analgesia through CB2 receptor activation .

Structure-Activity Relationship (SAR)

The biological activity of 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can be partially explained through its structure. The presence of both the benzofuran and pyrazole moieties appears crucial for its interaction with biological targets.

Table 2: Structure-Activity Relationship Highlights

Structural FeatureBiological Activity
Benzofuran scaffoldAntitumor activity
Pyrazole sulfonamideNeuroprotection
Diazepane coreEnhanced stability

Q & A

Q. What are the optimal synthetic routes for introducing sulfonyl groups to the diazepane ring in this compound?

Methodological Answer: The synthesis typically involves sequential sulfonation of the diazepane ring using sulfonyl chlorides. For example, in analogous diazepane derivatives, sulfonyl groups are introduced via nucleophilic substitution under inert atmospheres (e.g., N₂) using dry DMF as a solvent and potassium carbonate as a base. Reaction temperatures between 50–55°C for 5–7 days ensure complete substitution .

Key Considerations:

  • Reagent Selection: Use aryl/heteroaryl sulfonyl chlorides for regioselective sulfonation.
  • Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR: Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and diazepane ring vibrations (C-N, ~1250 cm⁻¹) .
  • X-ray Diffraction: Resolves the monoclinic crystal system (space group P21/n) and intermolecular interactions (e.g., C-H···N hydrogen bonds) .
  • NMR: ¹H/¹³C NMR confirms substitution patterns; the diazepane protons resonate at δ 3.5–4.0 ppm, while sulfonyl-attached aromatic protons appear at δ 7.0–8.5 ppm .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Methodological Answer: DFT calculations (B3LYP/6-311G(d)) model:

  • Geometric Parameters: Compare bond lengths/angles with X-ray data to validate computational accuracy .
  • Frontier Orbitals: HOMO-LUMO energy gaps (e.g., 4.5–5.0 eV) correlate with charge-transfer interactions and kinetic stability .
  • Molecular Electrostatic Potential (MEP): Maps electron-rich regions (e.g., sulfonyl oxygens) for predicting nucleophilic/electrophilic sites .

Validation: Root-mean-square deviations (RMSD) < 0.05 Å between experimental and theoretical geometries ensure reliability .

Q. What experimental designs assess this compound’s potential as a protein kinase inhibitor?

Methodological Answer:

  • In Vitro Kinase Assays: Use recombinant kinases (e.g., PKA, PKC) with ATP-competitive ELISA protocols. Measure IC₅₀ values via luminescence-based ADP detection .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., pyrazole methyl groups) to evaluate binding affinity changes. Molecular docking (AutoDock Vina) predicts binding poses in kinase active sites .

Data Interpretation: Lower IC₅₀ values (e.g., <1 µM) and strong hydrogen bonding with hinge regions (e.g., Glu91 in PKA) indicate inhibitory potential .

Q. How do intermolecular interactions influence crystallization and stability?

Methodological Answer:

  • Crystallization Screening: Use solvent diffusion (e.g., acetone/petroleum ether) to grow single crystals. Weak interactions like C-H···N hydrogen bonds stabilize the crystal lattice .
  • Thermogravimetric Analysis (TGA): Decomposition temperatures >200°C indicate thermal stability, correlating with strong π-π stacking between aromatic moieties .

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